methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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Overview
Description
Methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with methylating agents to introduce the methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in alcohols or amines.
Scientific Research Applications
Methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(carbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
- Methyl 4-(phenylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Uniqueness
Methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is unique due to the presence of the benzylcarbamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and a valuable subject of study in various research fields.
Properties
IUPAC Name |
methyl 4-(benzylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-14(16(21)22-2)12(8-13(19)18-10)15(20)17-9-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJUOUQGHJCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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